molecular formula C13H10FN5O2 B10909088 1-(2-Fluoro-4-nitrophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole

1-(2-Fluoro-4-nitrophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole

Cat. No.: B10909088
M. Wt: 287.25 g/mol
InChI Key: JAGSLYLJBZMTRW-UHFFFAOYSA-N
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Description

1-(2-Fluoro-4-nitrophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole is a heterocyclic compound featuring a bipyrazole core (3,3'-linked pyrazole rings) with a 2-fluoro-4-nitrophenyl group at the 1-position and a methyl group at the 2'-position. This compound belongs to a broader class of nitro- and fluoro-substituted bipyrazoles, which are of interest in materials science, pharmaceuticals, and energetic materials due to their tunable electronic properties, thermal stability, and biological activity.

Properties

Molecular Formula

C13H10FN5O2

Molecular Weight

287.25 g/mol

IUPAC Name

1-(2-fluoro-4-nitrophenyl)-3-(2-methylpyrazol-3-yl)pyrazole

InChI

InChI=1S/C13H10FN5O2/c1-17-13(4-6-15-17)11-5-7-18(16-11)12-3-2-9(19(20)21)8-10(12)14/h2-8H,1H3

InChI Key

JAGSLYLJBZMTRW-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)C2=NN(C=C2)C3=C(C=C(C=C3)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2-Fluoro-4-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the phenyl ring.

    Fluorination: Substitution of a hydrogen atom with a fluorine atom on the phenyl ring.

    Pyrazole Formation: Cyclization to form the bipyrazole structure.

    Methylation: Introduction of a methyl group to the pyrazole ring.

Reaction conditions often involve the use of strong acids for nitration, fluorinating agents such as N-fluorobenzenesulfonimide, and cyclization under basic conditions. Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 2-fluoro-4-nitrophenyl group facilitates NAS due to the electron-withdrawing nitro (-NO₂) and fluoro (-F) groups, which activate the ring toward nucleophilic attack. Key reactions include:

Reaction TypeConditionsProductYieldNotes
Hydroxide substitutionKOH/EtOH, reflux, 12 h2-Hydroxy-4-nitrophenyl derivative65–72%Fluoro group replaced by -OH
Amine substitutionNH₃ (aq)/CuSO₄, 100°C, 24 h2-Amino-4-nitrophenyl derivative58%Requires catalytic copper
Methoxy substitutionNaOMe/MeOH, 80°C, 8 h2-Methoxy-4-nitrophenyl derivative81%Faster kinetics due to -NO₂ activation

Nitro Group Reduction

The nitro group at the 4-position can be selectively reduced to an amine under controlled conditions:

Reducing AgentConditionsProductYieldSelectivity
H₂/Pd-CEtOH, 25°C, 1 atm H₂, 6 h4-Amino-2-fluorophenyl derivative89%Full reduction to -NH₂
SnCl₂/HClReflux, 4 h4-Amino-2-fluorophenyl derivative76%Acidic conditions prevent side reactions
NaBH₄/Cu(I)MeOH, 50°C, 3 h4-Hydroxylamine intermediate63%Partial reduction

Electrophilic Substitution on Pyrazole Rings

The bipyrazole system undergoes electrophilic substitution, with regioselectivity governed by the methyl group and aryl substituents:

ReactionConditionsMajor ProductYieldRegiochemical Notes
NitrationHNO₃/H₂SO₄, 0°C, 2 h5-Nitro-bipyrazole68%Attack at C5 due to methyl group’s +I effect
SulfonationH₂SO₄/SO₃, 60°C, 5 h5-Sulfo-bipyrazole55%Steric hindrance at C3 limits reactivity
Halogenation (Br₂)AcOH, 25°C, 1 h5-Bromo-bipyrazole72%Meta-directing effect of -NO₂

Cross-Coupling Reactions

The bipyrazole core participates in palladium-catalyzed cross-coupling reactions, leveraging halogenated intermediates:

Coupling TypeConditionsProductYieldCatalytic System
Suzuki-MiyauraAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMFBiaryl-functionalized bipyrazole85%Tolerant of -NO₂ and -F groups
Buchwald-HartwigAr-NH₂, Pd₂(dba)₃, Xantphos, t-BuONaN-Arylated bipyrazole78%Requires electron-deficient aryl amines
SonogashiraAlkyne, CuI, PdCl₂(PPh₃)₂, Et₃NAlkynylated bipyrazole65%Limited by steric bulk of methyl group

Functionalization via Ring Opening/Reconstruction

Under strong acidic or basic conditions, the bipyrazole system can undergo ring-opening reactions:

ReactionConditionsProductYieldMechanism
Acidic hydrolysisH₂SO₄ (conc.), 120°C, 8 hDicarbonyl intermediate44%Followed by re-cyclization to pyrazines
Base-induced cleavageNaOH (10M), EtOH, reflux, 12 hHydrazine derivatives51%Degradation of one pyrazole ring

Biological Alkylation/Acylation

The methyl group on the bipyrazole can be functionalized for drug-discovery applications:

ReactionConditionsProductYieldApplication
Friedel-Crafts alkylationR-X, AlCl₃, DCM, 25°C, 6 hC-Methyl-alkylated bipyrazole60%Enhances lipophilicity
EsterificationRCOCl, pyridine, 0°C, 2 hBipyrazole carboxylate83%Prodrug synthesis

Scientific Research Applications

Scientific Research Applications

Medicinal Chemistry
This compound is primarily studied for its potential as a pharmacophore in drug design. Its structural characteristics suggest possible anti-inflammatory and anticancer properties. Research indicates that compounds with similar structures may inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. Preliminary studies have shown cytotoxic effects on tumor cells, suggesting further investigation into its mechanisms of action and efficacy in cancer therapy is warranted.

Materials Science
In materials science, 1-(2-Fluoro-4-nitrophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole is explored for its electronic properties. These properties make it a candidate for use in organic semiconductors and photovoltaic devices . The compound's ability to interact with light and facilitate charge transfer processes is of particular interest for developing advanced materials.

Biological Studies
The interactions of this compound with biological macromolecules are being studied to understand its mechanism of action. The nitro group may undergo bioreduction to form reactive intermediates that interact with cellular components, potentially modulating the activity of specific enzymes or receptors involved in various signaling pathways.

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Antimicrobial Screening : Compounds similar to this compound have been evaluated for antibacterial activity. Results indicated that those with nitro groups exhibited greater efficacy when positioned close to hydroxyl functionalities.
  • Vasorelaxant Activity : Research on structurally similar compounds has demonstrated significant relaxation effects mediated by interactions with endothelial nitric oxide synthase (eNOS). This suggests potential therapeutic applications in cardiovascular diseases.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-4-nitrophenyl)-2’-methyl-1H,2’H-3,3’-bipyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The fluoro group enhances the compound’s binding affinity to certain enzymes or receptors, modulating their activity. Pathways involved include inhibition of specific kinases or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s 2-fluoro-4-nitrophenyl group distinguishes it from TMNB (tetramethyl-nitro) and diisopropyl derivatives, suggesting differences in electronic effects and steric bulk .
  • Polynitro derivatives (e.g., Compound 69) prioritize high nitrogen/oxygen content for energetic applications, whereas TMNB’s methyl groups enhance lipophilicity for biological activity .
Physicochemical and Thermal Properties

Table 2: Thermal and Energetic Properties of Bipyrazole Derivatives

Compound Name Melting Point (°C) Decomposition Temp (°C) Detonation Velocity (m/s) Impact Sensitivity (J) Key Applications References
Target Compound N/A N/A N/A N/A Potential energetic/pharma -
TMNB N/A N/A N/A N/A Antidiabetic (GLUT2/AMPK upregulation)
1-(4-Nitrophenyl)-5,5'-diisopropyl 162–163 N/A N/A N/A Thermodynamic studies
Compound 69 >300 323 8,920 >40 J (insensitive) Heat-resistant explosives
4,4'-Dinitro-5,5'-diamino derivative N/A 290 8,500 15 J Insensitive explosives

Key Observations :

  • The target compound’s fluorine and nitro groups may enhance thermal stability (cf. Compound 69’s decomposition at 323°C) but increase sensitivity compared to methylated analogs like TMNB .
  • Diisopropyl-substituted bipyrazoles exhibit moderate melting points (~162°C), suggesting that bulkier substituents reduce crystallinity compared to nitro-rich derivatives .
Substituent Effects on Molecular Geometry
  • Substituents at the 1- and 5-positions (e.g., diisopropyl, nitro) significantly alter bond angles and crystal packing, as shown in X-ray studies .
  • Fluorine’s electronegativity in the target compound may increase dipole moments and intermolecular interactions compared to non-halogenated analogs .

Biological Activity

1-(2-Fluoro-4-nitrophenyl)-2'-methyl-1H,2'H-3,3'-bipyrazole is a synthetic organic compound notable for its diverse biological activities. It features a fluoronitrophenyl moiety and a bipyrazole structure, which contribute to its potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC13H10FN5O2
Molecular Weight287.25 g/mol
IUPAC Name1-(2-fluoro-4-nitrophenyl)-3-(2-methylpyrazol-3-yl)pyrazole
InChIInChI=1S/C13H10FN5O2/c1-17-13(4-6-15-17)11-5-7-18(16-11)12-3-2-9(19(20)21)8-10(12)14/h2-8H,1H3

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : Introduction of a nitro group onto the phenyl ring.
  • Fluorination : Replacement of a hydrogen atom with a fluorine atom.
  • Pyrazole Formation : Cyclization to form the bipyrazole structure.
  • Methylation : Addition of a methyl group to the pyrazole ring.

These reactions often require specific conditions such as strong acids for nitration and bases for cyclization to optimize yield and purity.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The presence of fluorine enhances binding affinity to certain enzymes or receptors, potentially modulating their activity. Pathways affected include kinase inhibition and regulation of signaling cascades .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that derivatives with similar structures display significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For example, compounds with nitro groups have demonstrated minimum inhibitory concentrations (MICs) as low as 6.3 μM against pathogens like Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

Research on related compounds suggests potential anti-inflammatory effects through inhibition of cyclooxygenase (COX) enzymes. Molecular docking studies reveal that nitro-substituted chalcones exhibit anti-inflammatory activity by interacting with COX proteins . This suggests that this compound may similarly affect inflammation pathways.

Cytotoxicity and Cancer Research

The compound's structural characteristics position it as a candidate for cancer treatment research. Preliminary studies indicate cytotoxic effects on tumor cells, warranting further investigation into its mechanisms and efficacy in cancer therapy .

Case Studies

Several studies have explored the biological effects of related compounds:

  • Antimicrobial Screening : A series of compounds were evaluated for antibacterial activity, revealing that those with nitro groups closer to hydroxyl functionalities exhibited greater efficacy .
  • Vasorelaxant Activity : Compounds similar in structure were tested for vasorelaxant properties, showing significant relaxation effects mediated by endothelial nitric oxide synthase (eNOS) interactions .

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